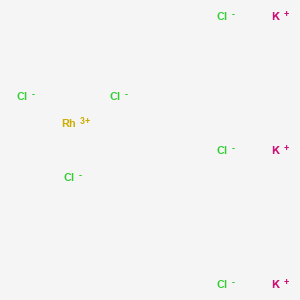

Potassium hexachlororhodate(III)

説明

特性

IUPAC Name |

tripotassium;rhodium(3+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOHACXAQUCHJO-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930117 | |

| Record name | Potassium rhodium(3+) chloride (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13845-07-3 | |

| Record name | Tripotassium hexachlororhodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium rhodium(3+) chloride (3/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Stoichiometry and Conditions

A molar ratio of 1:3 for RhCl₃·xH₂O to KCl is typically employed. The reaction proceeds under reflux in 6 M HCl at 80–90°C for 4–6 hours. Evaporation of the solution under reduced pressure yields deep-red crystals of K₃[RhCl₆]·H₂O. Anhydrous K₃[RhCl₆] is obtained by heating the hydrate at 120°C under vacuum.

Critical Factors :

-

Acidity : Concentrated HCl ensures ligand saturation around Rh³⁺, preventing hydrolysis to oxychlorides.

-

Temperature Control : Excessive heat (>100°C) risks partial reduction of Rh(III) to Rh(I), leading to byproducts like [RhCl₃(H₂O)₃].

Yield and Purity

This method achieves yields of 85–90% with >98% purity, as verified by elemental analysis and X-ray diffraction (XRD). Impurities such as K₂[RhCl₅(H₂O)] are removed via recrystallization from hot HCl.

Alternative Synthesis via Metathesis Reactions

K₃[RhCl₆] can also be prepared through anion-exchange reactions using preformed hexachlororhodate(III) salts.

From Ammonium Hexachlororhodate(III)

(NH₄)₃[RhCl₆]·H₂O, synthesized by reacting RhCl₃·xH₂O with NH₄Cl in HCl, undergoes metathesis with potassium hydroxide (KOH):

The ammonia gas is driven off by gentle heating, leaving K₃[RhCl₆] in solution. Crystallization occurs upon cooling, yielding 75–80% product.

From Hydrochlororhodic Acid

Hydrochlororhodic acid (H₃[RhCl₆]) reacts directly with KCl:

This method requires careful pH control to avoid decomposition of H₃[RhCl₆], which is unstable above pH 2.

Solid-State Synthesis and Thermal Decomposition

High-temperature solid-state reactions offer a solvent-free route to K₃[RhCl₆].

Thermal Treatment of RhCl₃ and KCl Mixtures

A stoichiometric mixture of RhCl₃ and KCl is heated to 400–450°C under inert atmosphere. The reaction:

proceeds over 12–24 hours, with progress monitored by powder XRD. This method yields 70–75% product but requires stringent exclusion of moisture to prevent oxide formation.

Decomposition of Potassium Chloronitrorhodate(III)

K₃[Rh(NO₂)₆], prepared by nitrating RhCl₃ with KNO₂, reacts with HCl gas at 200°C:

This route is less common due to hazardous NOₓ byproducts but provides high-purity K₃[RhCl₆].

Crystallization and Purification Techniques

Solvent Evaporation

Saturated aqueous solutions of K₃[RhCl₆] in 1–3 M HCl are slowly evaporated at 25°C, yielding well-formed octahedral crystals. Inclusion of KCl in the mother liquor suppresses co-crystallization of K₂[RhCl₅(H₂O)].

Recrystallization from Ethanol-Water Mixtures

Adding ethanol (1:1 v/v) to aqueous K₃[RhCl₆] solutions induces rapid crystallization, reducing impurity incorporation. This method is preferred for analytical-grade samples.

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

K₃[RhCl₆] crystallizes in the cubic space group Fm-3m (No. 225), with lattice parameter a = 10.24 Å. The [RhCl₆]³⁻ anion exhibits regular octahedral geometry, with Rh–Cl bond lengths of 2.33 Å.

Infrared Spectroscopy

Key IR absorptions (cm⁻¹) include:

Industrial and Research Applications

K₃[RhCl₆] is indispensable for:

-

Catalysis : Serves as a precursor for Rh nanoparticles in hydrogenation and hydroformylation reactions.

-

Coordination Chemistry : Reacts with ammonia, ethylene diamine, and other ligands to form complexes like K₂[Rh(NH₃)Cl₅].

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct HCl Reaction | RhCl₃·xH₂O, KCl | 6 M HCl, 80°C, 6 h | 85–90 | >98 |

| Metathesis from (NH₄)₃[RhCl₆] | (NH₄)₃[RhCl₆], KOH | Aqueous, 60°C | 75–80 | 95–97 |

| Solid-State Synthesis | RhCl₃, KCl | 400°C, N₂, 24 h | 70–75 | 90–92 |

Table 2: Spectroscopic Data for K₃[RhCl₆]

化学反応の分析

Types of Reactions

Potassium hexachlororhodate(III) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

Substitution: Chloride ligands can be substituted with other ligands such as water, ammonia, or phosphines.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like chlorine or bromine.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands like ammonia or phosphines in aqueous or organic solvents.

Major Products

Oxidation: Higher oxidation state complexes of rhodium.

Reduction: Lower oxidation state complexes or metallic rhodium.

Substitution: Complexes with different ligands replacing chloride ions.

科学的研究の応用

Scientific Research Applications

1.1. Catalysis

Potassium hexachlororhodate(III) is widely used as a catalyst in organic synthesis. Its ability to facilitate reactions such as hydrogenation and oxidation makes it valuable in producing fine chemicals and pharmaceuticals. The compound's high catalytic activity is attributed to the rhodium center, which can undergo various oxidation states.

Case Study: Hydrogenation Reactions

A study demonstrated that potassium hexachlororhodate(III) effectively catalyzes the hydrogenation of alkenes, leading to high yields of saturated hydrocarbons. The reaction conditions were optimized for temperature and pressure, showcasing the compound's versatility in catalysis .

1.2. Electrochemistry

In electrochemical applications, potassium hexachlororhodate(III) serves as a redox couple in potentiometric measurements. Its stability enhances the accuracy of galvanic cells used for measuring electrochemical potentials.

Case Study: Redox Potentiometry

Research indicated that optimizing the redox couple involving potassium hexachlororhodate(III) significantly improved the stability and reproducibility of electrochemical measurements. This advancement is crucial for developing reliable sensors in analytical chemistry .

Pharmaceutical Applications

2.1. Pharmaceutical Intermediates

The compound is utilized as an intermediate in synthesizing various pharmaceuticals. Its role as a precursor in rhodium-based drugs has been explored due to its potential therapeutic properties.

Data Table: Pharmaceutical Uses

| Compound | Application | Reference |

|---|---|---|

| K₃[RhCl₆] | Intermediate for anti-cancer drugs | |

| K₃[RhCl₆] | Catalyst in drug synthesis |

Material Science Applications

3.1. Nanomaterials Synthesis

Potassium hexachlororhodate(III) is employed in synthesizing rhodium nanoparticles, which have applications in catalysis and sensors due to their high surface area and reactivity.

Case Study: Rhodium Nanoparticle Synthesis

A recent study highlighted the use of potassium hexachlororhodate(III) in producing rhodium nanoparticles through a reduction process, demonstrating enhanced catalytic activity compared to bulk rhodium .

作用機序

The mechanism by which potassium hexachlororhodate(III) exerts its effects depends on the specific application. In catalysis, the rhodium center acts as the active site, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules such as DNA, potentially leading to therapeutic effects. The chloride ligands can be displaced by other ligands, allowing the rhodium center to participate in different chemical reactions.

類似化合物との比較

Inorganic Hexachlororhodate(III) Salts

Sodium Hexachlororhodate(III) (Na₃[RhCl₆])

- Formula/Weight : Na₃RhCl₆·nH₂O (n = 12 in the dodecahydrate; anhydrous MW = 384.59) .

- Rh Content : 17.1% in the hydrated form .

- Properties : Red powder, soluble in water, hygroscopic.

- Applications: Precursor for Rh nanocrystals and co-catalysts in photocatalytic water splitting .

- Key Difference : Lower Rh content than K₃[RhCl₆] due to the higher molecular weight of the hydrated sodium salt.

Ammonium Hexachlororhodate(III) ((NH₄)₃[RhCl₆])

- Formula/Weight : (NH₄)₃RhCl₆ (Rh content: 27.5%) .

- Properties : Red crystalline solid; likely hygroscopic.

- Applications: Limited industrial use but studied for immunosuppressive effects in biological systems .

- Key Difference : Higher Rh% due to the lighter ammonium cation compared to K⁺ or Na⁺.

Comparative Data Table: Inorganic Salts

| Property | K₃[RhCl₆] | Na₃[RhCl₆]·12H₂O | (NH₄)₃[RhCl₆] |

|---|---|---|---|

| Molecular Weight | 432.92 | 600.77 (hydrated) | ~372.3 (anhydrous) |

| Rh Content | 23.3–24% | 17.1% | 27.5% |

| Solubility | Water-soluble | Water-soluble | Likely soluble |

| Stability | Hygroscopic | Hygroscopic | Unknown |

| Applications | Catalysis, oxidation | Nanomaterials, photocatalysis | Biomedical research |

Organic Alkylammonium Hexachlororhodate(III) Salts

These compounds feature organic cations (e.g., guanidinium, diammoniopropane) paired with [RhCl₆]³⁻. Examples include:

Tris(guanidinium) Hexachlororhodate(III) Monohydrate ([C(NH₂)₃]₃[RhCl₆]·H₂O)

- Structure : Triclinic space group P₁ with lattice parameters a = 7.6013 Å, b = 8.6912 Å, c = 15.956 Å .

- Properties : Stabilized by hydrogen bonding between organic cations and [RhCl₆]³⁻.

Bis(1,2-diammoniopropane) Hexachlororhodate(III) Chloride

- Structure : Orthorhombic space group Pbca with lattice parameters a = 11.0007 Å, b = 22.181 Å, c = 14.638 Å .

- Properties : Contains disordered organic cations and chloride ions in a hydrogen-bonded framework.

Key Differences from Inorganic Salts

Comparison with Hexachlorometallates of Other Metals

Hexachloroiridates (e.g., K₃[IrCl₆], Na₂[IrCl₆])

- Oxidation States : Ir³⁺ (K₃[IrCl₆]) vs. Ir⁴⁺ (Na₂[IrCl₆]) .

- Redox Activity : Ir⁴⁺ complexes exhibit stronger oxidizing properties than Rh³⁺.

- Applications : Iridium compounds are used in electrochemical devices and catalysts .

Hexachloroplatinates (e.g., K₂[PtCl₆])

Q & A

Q. What are the standard methods for synthesizing potassium hexachlororhodate(III), and how can purity be ensured?

Potassium hexachlororhodate(III) is typically synthesized via stoichiometric reactions between rhodium(III) chloride (RhCl₃) and potassium chloride (KCl) under controlled acidic conditions. A common approach involves dissolving RhCl₃·3H₂O in concentrated HCl, followed by the addition of KCl. The mixture is heated to 80°C for 2 hours, then cooled to precipitate dark red crystals . Purity is verified through elemental analysis (Rh content ≥23.3%) and X-ray diffraction (XRD) to confirm crystalline phase homogeneity. Impurities such as unreacted KCl or hydrated species are minimized by recrystallization in dilute HCl.

Q. What spectroscopic and crystallographic techniques are critical for characterizing K₃RhCl₆?

Key methods include:

- UV-Vis Spectroscopy : To identify d-d transitions of the [RhCl₆]³⁻ complex (absorption peaks ~450–500 nm) .

- XRD : Resolves the cubic crystal system (space group ) and lattice parameters (e.g., ) .

- FT-IR : Confirms Rh–Cl stretching modes (250–300 cm⁻¹) and absence of hydroxyl groups (ruling out hydration) .

For advanced structural refinement, SHELXL (via SHELX suite) is recommended for modeling anisotropic displacement parameters and verifying bond lengths (Rh–Cl ≈ 2.34 Å) .

Q. How should K₃RhCl₆ be handled to mitigate safety risks in the lab?

K₃RhCl₆ is hygroscopic and irritant (H315, H319, H335). Use N95 masks, nitrile gloves, and fume hoods during handling. Store in airtight containers under dry argon to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before disposal as hazardous waste .

Q. What factors influence the solubility and stability of K₃RhCl₆ in aqueous systems?

K₃RhCl₆ is sparingly soluble in cold water (~0.1 g/100 mL) but decomposes in hot water or acidic media, releasing Cl⁻ and forming Rh(OH)₃ precipitates. Stability is pH-dependent: neutral to weakly acidic conditions (pH 4–6) are optimal. Avoid reducing agents (e.g., NaBH₄), which reduce Rh³⁺ to Rh⁰ colloids .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of K₃RhCl₆ crystal structure determination?

SHELXL refines anisotropic thermal parameters and detects twinning or disorder in [RhCl₆]³⁻ clusters. For example, in hybrid frameworks like [(C₆H₂₂N₄)][RhCl₆]Cl, SHELX resolves hydrogen-bonding networks between organic cations and RhCl₆³⁻ anions, critical for understanding charge distribution. Use the value (<5%) and goodness-of-fit (GOF ≈ 1.0) to validate refinement quality .

Q. How are electrochemical properties of K₃RhCl⁶ applied in redox catalysis?

The [RhCl₆]³⁻/³⁻ redox couple exhibits a standard reduction potential () of +0.44 V vs. SHE. This enables applications in electrocatalytic CO₂ reduction or as a mediator in dye-sensitized solar cells. To calculate cell potentials, use the Nernst equation with activity-adjusted concentrations. For example, coupling with Sm³⁺ () yields an electromotive force (EMF) of 2.85 V .

Q. What mechanisms underlie the conflicting immunomodulatory effects of RhCl₆³⁻ salts?

Sodium hexachlororhodate(III) (Na₃RhCl₆) induces pro-inflammatory cytokines (IL-4, IL-5) in dendritic cells but upregulates anti-inflammatory IL-10 in PBMCs from metal-allergic patients. This dichotomy arises from cell-type-specific signaling: Rh³⁺ may bind Toll-like receptors (TLRs) in macrophages while inhibiting NF-κB in lymphocytes. Validate via ELISA and flow cytometry using primary immune cells .

Q. How can contradictory data in RhCl₆³⁻-mediated catalysis be resolved?

Discrepancies in catalytic efficiency (e.g., hydrogenation rates) often stem from ligand exchange kinetics. For example, [RhCl₆]³⁻ may lose Cl⁻ ligands in polar solvents, forming active [RhCl₅(H₂O)]²⁻. Use EXAFS to monitor ligand substitution and DFT calculations (e.g., Gaussian 16) to model transition states. Compare turnover frequencies (TOFs) under inert vs. ambient conditions .

Q. What advantages does K₃RhCl₆ offer over ammonium or sodium analogs in material synthesis?

K⁺’s lower hydration energy (vs. NH₄⁺ or Na⁺) stabilizes extended frameworks, as seen in layered hybrids like [H₃N(CH₂)₆NH₃]₂[H₉O₄][RhCl₆]Cl₂. Potassium’s larger ionic radius facilitates cation-π interactions in organic-inorganic composites. Characterize via TGA (thermal stability >200°C) and BET (surface area ~150 m²/g) for porous materials .

Q. Which computational models best predict RhCl₆³⁻ reactivity in aqueous environments?

Combine COSMO-RS (solvation thermodynamics) with MD simulations (AMBER force field) to map hydrolysis pathways. For redox behavior, employ CASSCF calculations to model ligand-field splitting and electron transfer barriers. Validate against cyclic voltammetry data (scan rates 10–1000 mV/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。